molecular formula C6H10N2O4S B1583517 1,3-Phenylenediamine sulfate CAS No. 541-70-8

1,3-Phenylenediamine sulfate

Cat. No.: B1583517
CAS No.: 541-70-8
M. Wt: 206.22 g/mol
InChI Key: LDXYDHGRKFMULJ-UHFFFAOYSA-N
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Description

1,3-Phenylenediamine sulfate, also known as meta-phenylenediamine sulfate, is an organic compound with the chemical formula C6H8N2·H2SO4. It is an aromatic diamine and appears as a white crystalline solid. This compound is commonly used in the synthesis of various polymers, dyes, and as an intermediate in chemical reactions .

Preparation Methods

1,3-Phenylenediamine sulfate is typically synthesized through the hydrogenation of 1,3-dinitrobenzene. The process involves the reduction of 1,3-dinitrobenzene using hydrogen gas in the presence of a catalyst, such as palladium on carbon. The resulting 1,3-phenylenediamine is then treated with sulfuric acid to form this compound .

Industrial production methods often involve the nitration of benzene to produce 1,3-dinitrobenzene, followed by catalytic hydrogenation and subsequent acid treatment .

Chemical Reactions Analysis

1,3-Phenylenediamine sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and nitric acid for nitration. Major products formed from these reactions include quinones, substituted phenylenediamines, and various polymer precursors .

Scientific Research Applications

1,3-Phenylenediamine sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,3-Phenylenediamine sulfate is similar to other phenylenediamine isomers, such as 1,2-phenylenediamine (ortho-phenylenediamine) and 1,4-phenylenediamine (para-phenylenediamine). it is unique in its meta-configuration, which affects its reactivity and the types of products it forms in chemical reactions .

The meta-configuration of this compound provides distinct chemical properties that make it suitable for specific applications in polymer and dye synthesis .

Properties

IUPAC Name

benzene-1,3-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXYDHGRKFMULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060251
Record name 1,3-Benzenediamine, sulfate (1:1)
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Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-70-8
Record name 1,3-Benzenediamine, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Benzenediamine sulfate
Source ChemIDplus
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Record name 1,3-Benzenediamine, sulfate (1:1)
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Record name 1,3-Benzenediamine, sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3-diammonium sulphate
Source European Chemicals Agency (ECHA)
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Record name M-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
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Record name 1,3-BENZENEDIAMINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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